molecular formula C15H21N5 B7121000 N-[(2-tert-butyltetrazol-5-yl)methyl]-N-prop-2-enylaniline

N-[(2-tert-butyltetrazol-5-yl)methyl]-N-prop-2-enylaniline

Cat. No.: B7121000
M. Wt: 271.36 g/mol
InChI Key: NFPBIBIUOWHZPG-UHFFFAOYSA-N
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Description

N-[(2-tert-butyltetrazol-5-yl)methyl]-N-prop-2-enylaniline is a complex organic compound that features a tetrazole ring, a tert-butyl group, and an aniline moiety

Properties

IUPAC Name

N-[(2-tert-butyltetrazol-5-yl)methyl]-N-prop-2-enylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-5-11-19(13-9-7-6-8-10-13)12-14-16-18-20(17-14)15(2,3)4/h5-10H,1,11-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPBIBIUOWHZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CN(CC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-tert-butyltetrazol-5-yl)methyl]-N-prop-2-enylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like potassium tert-butoxide.

    Coupling with Aniline: The final step involves coupling the tetrazole derivative with aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-tert-butyltetrazol-5-yl)methyl]-N-prop-2-enylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(2-tert-butyltetrazol-5-yl)methyl]-N-prop-2-enylaniline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or photonic properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-tert-butyltetrazol-5-yl)methyl]-N-prop-2-enylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring and aniline moiety can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds share the tert-butyl group and aromatic ring but differ in the heterocyclic ring structure.

    N-butyryl-N-{[2’-(1H-tetrazole-5-yl)-biphenyl-4-yl]methyl}-L-valine: This compound also contains a tetrazole ring but has a different overall structure and application.

Uniqueness

N-[(2-tert-butyltetrazol-5-yl)methyl]-N-prop-2-enylaniline is unique due to its combination of a tetrazole ring, tert-butyl group, and aniline moiety. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in scientific research and industrial applications.

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